molecular formula C15H14F3NO2S B2910504 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 2034571-06-5

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No. B2910504
CAS RN: 2034571-06-5
M. Wt: 329.34
InChI Key: QDEOSJHCSNPSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide, also known as THPP-TFM, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been used in a variety of research applications.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as a competitive antagonist at the CB1 receptor. It has also been shown to inhibit the activity of certain enzymes, including fatty acid amide hydrolase and monoacylglycerol lipase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of intracellular calcium release and the modulation of certain signaling pathways. It has also been shown to have anti-inflammatory effects, and to modulate the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is its versatility, as it can be used in a variety of research applications. Additionally, it has been shown to be relatively stable and easy to work with. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide. One area of interest is the development of more potent analogs of this compound, which may have greater utility in certain experiments. Additionally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool for the study of protein-protein interactions.

Synthesis Methods

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-mercapto-1-propanol to form the corresponding thioester, which is then reacted with 3-bromothiophene to form the final product, this compound.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging of intracellular calcium ions. It has also been used as a ligand for the study of G-protein-coupled receptors, specifically the cannabinoid receptor CB1. Additionally, this compound has been used as a tool for the study of protein-protein interactions.

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c16-15(17,18)12-4-2-1-3-11(12)14(21)19-7-5-13(20)10-6-8-22-9-10/h1-4,6,8-9,13,20H,5,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEOSJHCSNPSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.